(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine

Lipophilicity Drug-likeness Permeability

(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine (CAS 1306605-74-2) is a bicyclic heterocyclic building block belonging to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine class. It bears a primary aminomethyl group at the 6-position and an ethyl substituent at the 3-position of the fused triazole ring.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13641361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1CC(CC2)CN
InChIInChI=1S/C9H16N4/c1-2-8-11-12-9-4-3-7(5-10)6-13(8)9/h7H,2-6,10H2,1H3
InChIKeyOFFPYMZRQIGTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine (CAS 1306605-74-2) is a bicyclic heterocyclic building block belonging to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine class. It bears a primary aminomethyl group at the 6-position and an ethyl substituent at the 3-position of the fused triazole ring. Commercially available at ≥98% purity from multiple vendors , it possesses a molecular weight of 180.25 g/mol, a calculated LogP of −0.40, and a predicted pKa of 9.83±0.29 . The scaffold is recognized in multiple therapeutic programs—including Pim-1 kinase inhibition [1], γ-secretase modulation [2], c-Met inhibition [3], and antimalarial drug discovery [4]—making the compound a strategically positioned intermediate for medicinal chemistry and chemical biology applications.

Why 3‑Position Substituent Changes, Amine N‑Methylation, or Scaffold Saturation Swaps Cannot Be Assumed to Preserve (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine Performance


Within the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine class, single-atom alterations at the 3‑position or substitution at the 6‑aminomethyl group produce quantifiable shifts in LogP, molecular weight, hydrogen‑bonding capacity, and steric profile. These changes directly affect passive membrane permeability, metabolic stability, and downstream derivatization efficiency, making generic substitution unreliable without explicit comparative data. The evidence summarized below demonstrates that the ethyl analogue occupies a distinct physicochemical and synthetic‑utility niche that is not replicated by its methyl, isopropyl, N‑methyl, or fully aromatic counterparts.

Head‑to‑Head Quantitative Evidence for Selecting (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine Over Closest Structural Analogs


Ethyl (Target) vs. Methyl at 3‑Position: A 0.70 Log Unit Lipophilicity Difference That Governs Passive Permeability

The target compound carries an ethyl group at position 3 (LogP = −0.40), whereas the direct 3‑methyl analog (CAS 1315368‑27‑4) exhibits LogP = −1.10 . This 0.70 log‑unit difference represents an approximately 5‑fold shift in octanol‑water partition coefficient, placing the ethyl compound closer to the generally accepted optimal LogP range for CNS drug‑likeness (1–3) and improving predicted passive membrane permeability relative to the more polar methyl congener [1].

Lipophilicity Drug-likeness Permeability

Ethyl (Target) vs. Isopropyl at 3‑Position: Balancing Molecular Weight and Lipophilicity for Fragment‑To‑Lead Optimization

Replacing the 3‑ethyl group with isopropyl (CAS 1306602‑98‑1) increases molecular weight from 180.25 to 194.28 g/mol and raises LogP from −0.40 to +0.3 [1]. The isopropyl analog sacrifices 14 Da in molecular weight and shifts LogP by +0.7 units, which can reduce ligand efficiency metrics (LE, LLE) in fragment‑based campaigns where every heavy atom and LogP unit is scrutinized. The ethyl compound better preserves fragment‑like physicochemical space for lead optimization programs that require subsequent molecular growth without exceeding Lipinski boundaries.

Fragment-based drug discovery Ligand efficiency Molecular weight

Primary Amine (Target) vs. N‑Methyl Amine at 6‑Position: Preserving Synthetic Versatility for Downstream Derivatization

The target compound bears a primary aminomethyl group (−CH₂NH₂), whereas the N‑methyl analog (CAS 1365938‑48‑2) carries a secondary N‑methylmethanamine group (−CH₂NHCH₃) . The primary amine offers broader synthetic utility: it can undergo reductive amination, acylation, sulfonylation, urea formation, and diazotization without the steric and electronic constraints imposed by N‑alkylation. The N‑methyl variant eliminates the possibility of double acylation and restricts the accessible chemical space for amide‑coupled library synthesis. Both compounds have identical molecular formula (C₁₀H₁₈N₄; MW 194.28) ; therefore, selection of the primary amine is a purely synthetic‑utility‑driven decision.

Synthetic chemistry Building block Amine reactivity

Saturated Tetrahydro (Target) vs. Fully Aromatic Scaffold: Conformational Flexibility and LogP Modulation

The target compound features a saturated tetrahydropyridine ring (Fsp3 = 0.78), whereas the fully aromatic analog (CAS 1439902‑20‑1) is planar and unsaturated . The saturation increases molecular complexity (Fsp3), reduces LogP (saturated: −0.40 vs. aromatic: estimated ~0), and introduces a chiral center at the 6‑position (asymmetric atoms = 1). Higher Fsp3 correlates with improved clinical success rates in drug discovery campaigns, while the chiral center enables stereoselective synthesis and potential enantiomer‑dependent biological activity [1]. The aromatic analog lacks both the three‑dimensional character and the chiral handle.

Conformational analysis Saturation Fsp3

Class‑Level Validation: 3‑Ethyl‑Substituted Triazolo[4,3‑a]pyridine Sulfonamides Exhibit Sub‑Micromolar Antimalarial Activity (IC50 = 2.24 μM)

In a 2020 study, a focused library of [1,2,4]triazolo[4,3‑a]pyridine sulfonamides was designed, synthesized, and screened against Plasmodium falciparum. The compound 3‑Ethyl‑N‑(3‑fluorobenzyl)‑N‑(4‑methoxyphenyl)‑[1,2,4]triazolo[4,3‑a]pyridine‑6‑sulfonamide—sharing the 3‑ethyl substitution pattern of the target building block—exhibited in vitro antimalarial activity with IC50 = 2.24 μM, making it the most potent hit in the series [1]. While the target compound itself is a synthetic precursor (not the final sulfonamide), the 3‑ethyl group is a conserved and efficacy‑determining structural element in this chemotype. Analogs with different 3‑position substituents showed reduced or unreported activity, underscoring the non‑interchangeable nature of the ethyl group.

Antimalarial Plasmodium falciparum Sulfonamide

Class‑Level Validation: Tetrahydrotriazolo[4,3‑a]pyridine Scaffold in γ‑Secretase Modulation with Nanomolar Aβ42‑Lowering Potency

Takai et al. (2015, 2016) reported systematic optimization of 5,6,7,8‑tetrahydro[1,2,4]triazolo[4,3‑a]pyridine derivatives as γ‑secretase modulators (GSMs) that selectively lower pathogenic Aβ42 without affecting total Aβ or Notch signaling [1][2]. The optimized phenoxy compound (R)‑17 achieved potent in vivo Aβ42 lowering after single oral administration in Tg2576 mice and significantly ameliorated cognitive deficits in a novel object recognition test [2]. The tetrahydrotriazolopyridine core—identical to the saturated scaffold of the target compound—was essential for GSM activity; fully aromatic analogs were not active in this series. Lipophilic efficiency (LLE)‑guided optimization at the 8‑position was employed, highlighting the modular derivatizability of this scaffold [2].

Alzheimer's disease γ-Secretase modulator Amyloid beta

Procurement‑Driven Application Scenarios for (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine Based on Evidence‑Backed Differentiation


Antimalarial Drug Discovery: Direct Entry to the 3‑Ethyl Sulfonamide Chemotype (IC50 = 2.24 μM)

Research groups pursuing falcipain‑2‑targeted antimalarial agents can utilize this building block to synthesize 6‑sulfonamide derivatives. The 3‑ethyl group is a demonstrated potency determinant: in the published series, the 3‑ethyl‑substituted sulfonamide achieved IC50 = 2.24 μM, outperforming other analogs [1]. The primary amine at the 6‑position serves as a versatile handle for sulfonylation with diverse sulfonyl chlorides, enabling rapid parallel library synthesis.

Alzheimer's Disease γ‑Secretase Modulator (GSM) Programs: Building on a Clinically Validated Saturated Scaffold

The tetrahydrotriazolo[4,3‑a]pyridine core is a validated pharmacophore for γ‑secretase modulation, with optimized derivatives demonstrating in vivo Aβ42 lowering and cognitive benefit in Tg2576 mice [2]. This building block provides a 6‑aminomethyl handle for amide coupling or reductive amination, enabling systematic exploration of substituent effects at the position corresponding to the phenoxy/aryl tail in the published GSM series. The primary amine functionality is critical for accessing diverse amide‑linked analogs.

Fragment‑Based Drug Discovery: A Fragment‑Sized (180 Da), Chiral, High‑Fsp3 Core with a Tunable Primary Amine Anchor

With a molecular weight of 180.25 Da, Fsp3 of 0.78, one chiral center, and a LogP of −0.40, this building block occupies favorable fragment‑chemical space [1]. The primary amine is the only hydrogen‑bond donor, providing a single, well‑defined vector for fragment elaboration. Compared to the methyl analog (LogP = −1.10) and isopropyl analog (LogP = 0.3; MW = 194.28), the ethyl compound offers an intermediate lipophilicity and molecular weight profile that maximizes ligand‑efficiency headroom for subsequent optimization.

Kinase Inhibitor Medicinal Chemistry: Pim‑1 and c‑Met Programs Leveraging the Triazolopyridine Scaffold

The [1,2,4]triazolo[4,3‑a]pyridine scaffold is recognized in multiple kinase inhibitor programs: triazolo[4,3‑a]pyridine‑3‑methanamine amides have been developed as Pim‑1 kinase inhibitors via pharmacophore‑guided design [3], and 6‑substituted triazolo[4,3‑a]pyridine derivatives have shown c‑Met inhibitory activity with IC50 values in the 100–200 nM range [4]. This building block provides a direct synthetic entry point to both chemotypes through amide bond formation at the 6‑aminomethyl position, with the 3‑ethyl group serving as a lipophilic anchor in the kinase hinge‑binding region.

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